![molecular formula C10H17F3N2O2 B1477487 2-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2097946-04-6](/img/structure/B1477487.png)
2-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one, also known as 4-MTP, is a synthetic compound belonging to the class of piperidines. 4-MTP is a highly potent, reversible inhibitor of monoamine oxidase type A (MAO-A), an enzyme which is responsible for the metabolism of several neurotransmitters, including serotonin, dopamine, and norepinephrine. 4-MTP has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, as well as its potential use in laboratory experiments.
Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to the one have been evaluated for their antimicrobial activity against various bacteria and fungi. They could potentially be used in developing new antimicrobial agents .
Herbicide Decomposition
Related triazine compounds have been identified as decomposition products of certain herbicides and could be involved in environmental monitoring and remediation efforts .
Corrosion Inhibition
Triazine derivatives have been studied for their effectiveness as corrosion inhibitors, which suggests that your compound might also serve a similar purpose in protecting metals against corrosion .
Anti-HIV Activity
Indole derivatives, which share some structural similarities with your compound, have been synthesized and screened for anti-HIV activity, indicating a potential application in antiviral research .
Therapeutic Potential
Compounds containing imidazole, another heterocyclic moiety, have been explored for their therapeutic potential. This suggests that your compound might also be investigated for its possible therapeutic uses .
properties
IUPAC Name |
2-amino-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-7(14)8(16)15-5-3-9(17-2,4-6-15)10(11,12)13/h7H,3-6,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJLLKABMQKHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C(F)(F)F)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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